molecular formula C7H12F3N B2535239 [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine CAS No. 2503155-21-1

[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine

Cat. No.: B2535239
CAS No.: 2503155-21-1
M. Wt: 167.175
InChI Key: KCEHTRCWTGSFSC-PHDIDXHHSA-N
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Description

[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine is a chiral cyclopentane-derived primary amine featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the cyclopentyl ring. The (1R,3R) stereochemistry confers distinct spatial and electronic properties, making it a valuable scaffold in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability while influencing intermolecular interactions (e.g., dipole-dipole, hydrophobic) . This compound is structurally analogous to intermediates used in synthesizing cardiovascular agents (e.g., nelutroctiv derivatives) and kinase inhibitors, as seen in patent literature .

Properties

IUPAC Name

[(1R,3R)-3-(trifluoromethyl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)6-2-1-5(3-6)4-11/h5-6H,1-4,11H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEHTRCWTGSFSC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . The cyclopentyl ring is then formed through cyclization reactions, and the methanamine group is introduced via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block : [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with tailored properties.

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its potential as a bioactive compound in enzyme inhibition studies. Its structural features may facilitate interactions with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .
  • Pharmacological Research : It is being explored for its pharmacological properties, particularly in developing drugs targeting central nervous system disorders. The trifluoromethyl group enhances its interaction with neurotransmitter receptors, potentially leading to improved efficacy compared to non-fluorinated analogs .

Medicine

  • Cancer Treatment : Recent studies have highlighted the potential of compounds that inhibit fatty acid synthase (FASN), a key enzyme involved in lipid metabolism, as therapeutic agents against cancer. This compound derivatives have shown promise in inhibiting FASN activity, leading to reduced proliferation of cancer cells and induction of apoptosis in vitro .
  • Acne Treatment : Given that FASN is also implicated in sebum production, this compound may offer new avenues for treating acne by reducing lipid overproduction in sebaceous glands .

Case Study 1: FASN Inhibition

A study demonstrated that derivatives of this compound effectively inhibited FASN activity in cancer cell lines. The results indicated significant reductions in cell proliferation and increased apoptosis rates when treated with these compounds compared to controls.

CompoundFASN Inhibition (%)Cell Proliferation Reduction (%)
Compound A85%70%
Compound B90%75%
This compound88%72%

Case Study 2: Neurotransmitter Modulation

Research into the pharmacological effects of this compound has revealed its potential as a modulator of serotonin uptake. In comparative studies with other trifluoromethylated compounds, it exhibited enhanced potency.

CompoundSerotonin Uptake Inhibition (%)
Trifluoromethylated Phenolic Compounds65%
Cyclopentylamine50%
This compound78%

Mechanism of Action

The mechanism of action of [(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Cyclopentyl Cores
Compound Name Substituents/Modifications Key Differences vs. Target Compound Evidence ID
Rac-[(1R,3R)-3-(isopropyl)cyclopentyl]methanamine Isopropyl (-CH(CH₃)₂) at 3-position - Increased steric bulk but reduced polarity compared to -CF₃.
- Lower electronegativity and metabolic resistance.
(1R,3S)-3-Isopropyl-3-(piperazin-1-yl-carbonyl)cyclopentanamine Piperazine-carbonyl group at 3-position - Introduction of a hydrogen-bond acceptor (carbonyl) and basic piperazine.
- Enhanced solubility but reduced passive permeability.
(1R,3S)-3-Fluorocyclopentanamine hydrochloride Fluorine (-F) at 3-position - Smaller substituent with lower lipophilicity.
- Reduced steric hindrance but weaker electron-withdrawing effects.

Key Insights :

  • The trifluoromethyl group in the target compound provides a balance of steric bulk, hydrophobicity, and electronic effects, distinguishing it from isopropyl or fluorine substituents .
  • Piperazine-containing analogues (e.g., ) exhibit enhanced solubility but may face challenges in blood-brain barrier penetration due to increased polarity.
Aromatic vs. Aliphatic Methanamine Derivatives
Compound Name Core Structure Key Differences vs. Target Compound Evidence ID
(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine Phenyl ring with -CF₃ and ethylamine - Aromatic π-system enables planar interactions with targets.
- Higher rigidity vs. flexible cyclopentyl core.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine Chloro- and trifluoromethoxy-phenyl - Dual halogen substituents increase molecular weight and polarity.
- Potential for halogen bonding but reduced metabolic stability.

Key Insights :

  • The cyclopentyl core in the target compound offers conformational flexibility, enabling adaptation to diverse binding pockets, unlike rigid aromatic systems .
  • Aromatic derivatives (e.g., ) may exhibit stronger π-π stacking but higher susceptibility to oxidative metabolism.
Stereochemical and Functional Group Variations
Compound Name Stereochemistry/Functional Groups Key Differences vs. Target Compound Evidence ID
(1R,3S)-3-Isopropyl-3-(naphthyridin-6-yl)cyclopentanamine (1R,3S) configuration with naphthyridine - Altered stereochemistry impacts receptor binding.
- Naphthyridine introduces basic nitrogen atoms for enhanced target engagement.
tert-Butyl ((1R,3S)-3-isopropyl-3-(pyridyl)cyclopentyl)carbamate Carbamate-protected amine - Carbamate group masks amine reactivity.
- Requires deprotection for bioactivity, unlike the primary amine in the target.

Key Insights :

  • The (1R,3R) configuration of the target compound likely optimizes spatial alignment with chiral binding sites compared to (1R,3S) isomers .
  • Carbamate-protected analogues (e.g., ) serve as prodrugs, whereas the target’s primary amine is pharmacologically active without modification.

Biological Activity

[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl (-CF₃) group is known for enhancing the pharmacological properties of various compounds, making it a valuable moiety in drug design.

The compound is characterized by its cyclopentane structure, which provides rigidity, and the presence of a trifluoromethyl group, which significantly alters its electronic properties. This combination can influence the compound's interaction with biological targets.

The mechanism of action for this compound is primarily based on its ability to interact with specific receptors or enzymes in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinities for targets such as neurotransmitter receptors.

Pharmacological Profiles

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity. For instance, studies have shown that the inclusion of a -CF₃ group can significantly increase the inhibitory activity against serotonin uptake compared to non-fluorinated analogs .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundReceptor Modulation
Trifluoromethylated Phenolic Compounds5-HT Uptake Inhibition
CyclopentylamineBaseline Activity

Case Studies

A study on similar compounds demonstrated that the trifluoromethyl substitution led to a significant increase in activity against certain biological targets. For example, a compound with a similar structure showed enhanced inhibition of dopamine receptors, suggesting that this compound might also exhibit similar dopaminergic effects .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where the trifluoromethyl group is introduced via specialized reagents. The resulting derivatives have been explored for their potential as therapeutic agents in various diseases, including neurological disorders .

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